molecular formula C10H10N2O2S B142009 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione CAS No. 138400-06-3

3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B142009
M. Wt: 222.27 g/mol
InChI Key: GRNHLFULJDXJKR-UHFFFAOYSA-N
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Description

“3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione” is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utilization .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones . Treatment of the benzoxazinones with ammonia solution afforded the quinazolinone derivatives .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by a strong carbonyl band at 1681 cm−1 and the NH stretching band at 3402 cm−1 (inflection) . Methyl groups in positions 2 and 3 have nearly the same effect in causing the carbonyl frequency to be lowered by 20–30 cm−1 .


Chemical Reactions Analysis

Quinazolinone derivatives exhibit a diverse range of chemical reactions . The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .


Physical And Chemical Properties Analysis

The IR spectra of 4(3H)-quinazolinone is characterized by a strong carbonyl band at 1681 cm−1 and the NH stretching band at 3402 cm−1 (inflection) . Methyl groups in positions 2 and 3 have nearly the same effect in causing the carbonyl frequency to be lowered by 20–30 cm−1 .

properties

IUPAC Name

3-(2-sulfanylethyl)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-9-7-3-1-2-4-8(7)11-10(14)12(9)5-6-15/h1-4,15H,5-6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNHLFULJDXJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160656
Record name 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

CAS RN

138400-06-3
Record name 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138400063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
A Langner, S Kempa, C Nerlich, P Franke… - Die Pharmazie, 1994 - europepmc.org
3-(2-Mercaptoethyl) quinazoline-2, 4 (1 H, 3 H)-dione (1; AWD 100-041) is a substance with immunomodulating and immunorestorative activity. After po administration in male Wistar …
Number of citations: 4 europepmc.org
M Guetschow, E Tonew, S Leistner - Die Pharmazie, 1995 - europepmc.org
[Bis((2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl)disulfane and 3-(mercaptoalkyl)quinazolin-2,4(1H,3H)-dione: synthesis by ring transformation and antiviral activity. 42. …
Number of citations: 2 europepmc.org
J Schwinn, H Sprinz, S Leistner… - Journal of radioanalytical …, 1998 - akjournals.com
In order to investigate the radical chemistry of 3-(2-mercaptoethyl)quinazoline-2,4(1H, 3H)-dione (MECH) in homogeneous and liposomal solutions experiments were performed with …
Number of citations: 2 akjournals.com
GH Scholz, S Vieweg, S Leistner, J Seissler… - Journal of …, 1998 - Elsevier
By coupling 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)dione (MECH) to divinyl sulfone activated agarose, a novel thiophilic matrix was obtained which allows the binding of …
Number of citations: 38 www.sciencedirect.com
M Kamprad, Y Schwitalle, S Leistner, K Drössler - Immunology Letters, 1997 - infona.pl
Introduction: A novel biological response modifier MECH the code word of [3(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione] has been proven effective in a variety of animal models. …
Number of citations: 4 www.infona.pl
J Schwinn H. Sprinz K. Drossler S … - International journal of …, 1998 - Taylor & Francis
Purpose: To investigate the role of a thiol-containing biologically active compound in lipid peroxidation of membranes. Materials and methods: Thiyl radicals were generated from 3-(2-…
Number of citations: 39 www.tandfonline.com
Y Coffinier, MA Vijayalakshmi - Journal of Chromatography B, 2004 - Elsevier
In this study, we attempted a limited combinatorial approach for designing affinity ligands based on mercaptoheterocyclic components. The template, divinyl sulfone structure (DVS), …
Number of citations: 33 www.sciencedirect.com
IN Lykakis, V Tamara Perchyonok - Current Organic Chemistry, 2010 - ingentaconnect.com
This paper highlights several methods of CC and CH transfer reactions in aqueous media. In all cases, thiols play the role of the reducing agents. A variety of useful synthetic …
Number of citations: 5 www.ingentaconnect.com
P Girot, E Averty, I Flayeux, E Boschetti - Journal of Chromatography B, 2004 - Elsevier
The report describes the use of 2-mercapto-5-benzimidazolesulfonic acid (MBISA) as a ligand for the separation of antibodies by chromatography. The ligand shows a relatively specific …
Number of citations: 27 www.sciencedirect.com
H Lakhiari, A Ouarzane, A Boukir - researchgate.net
Studies of the adsorption of immunoglobulin G (IgG) and insulin onto modified silica particles are reported. The silica particles were functionalized with the so-called thiophilic and with …
Number of citations: 0 www.researchgate.net

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